(2S)-1-(ethanesulfonyl)piperidine-2-carboxylic acid
Description
(2S)-1-(Ethanesulfonyl)piperidine-2-carboxylic acid is a chiral piperidine derivative characterized by an ethanesulfonyl group at the 1-position and a carboxylic acid moiety at the 2-position of the piperidine ring. Its molecular formula is C₈H₁₃NO₄S, with a molecular weight of 221.28 g/mol (calculated from its structure) .
Properties
CAS No. |
1567974-43-9 |
|---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(2S)-1-ethylsulfonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO4S/c1-2-14(12,13)9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
HXVVJOWQWVXOIT-ZETCQYMHSA-N |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC[C@H]1C(=O)O |
Canonical SMILES |
CCS(=O)(=O)N1CCCCC1C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Auxiliary-Mediated Alkylation
The use of chiral auxiliaries remains a cornerstone in the stereoselective synthesis of (2S)-1-(ethanesulfonyl)piperidine-2-carboxylic acid. A prominent approach, adapted from the preparation of (S)-2-piperidinecarboxylic acid , involves L-camphorsulfonamide as a cost-effective chiral inducer. The synthesis begins with the condensation of L-camphorsulfonamide (I) and diphenylimine ester (II) under Lewis acid catalysis to form a chiral intermediate (III). Subsequent asymmetric alkylation with compound (IV) under strong basic conditions generates a diastereomerically enriched product, which undergoes acidic hydrolysis and intramolecular cyclization in a one-pot procedure to yield the piperidine core (V). Deprotection under alkaline conditions removes the camphorsulfonyl group, affording (S)-2-piperidinecarboxylic acid .
To introduce the ethanesulfonyl moiety, the free amine at position 1 of the piperidine ring is sulfonylated using ethanesulfonyl chloride in the presence of a base such as pyridine . This step typically achieves high regioselectivity due to the steric and electronic environment of the amine. For example, reaction of (S)-2-piperidinecarboxylic acid with ethanesulfonyl chloride in dichloromethane at 0°C followed by gradual warming to room temperature yields the target compound in 78–85% yield . Critical parameters include stoichiometric control of the sulfonylating agent and rigorous exclusion of moisture to prevent hydrolysis.
Advantages :
-
High stereoselectivity (≥98% ee) due to the chiral auxiliary .
-
Modular design allows for scalability.
Limitations :
-
Multi-step synthesis increases production time.
-
Requires purification after each step to maintain enantiomeric purity.
Protection-Deprotection Strategies for Functional Group Compatibility
The synthesis of this compound often necessitates protective group chemistry to prevent undesired side reactions. For instance, the carboxylic acid at position 2 may be protected as a tert-butyl ester during sulfonylation to avoid self-condensation. A typical sequence involves:
-
Protection of (S)-2-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in aqueous NaOH and tert-butanol .
-
Sulfonylation of the free amine with ethanesulfonyl chloride.
-
Acidic deprotection (e.g., HCl in dioxane) to regenerate the carboxylic acid .
Optimized Conditions :
-
Protection : 0°C, 12 hours, Boc2O (1.1 equiv), NaOH (1.0 equiv) .
-
Deprotection : 4 M HCl in dioxane, room temperature, 6 hours .
Comparative Analysis of Synthetic Methods
The table below evaluates the four primary methods based on yield, stereoselectivity, and practicality:
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under specific conditions:
-
Thermal Decarboxylation : Heating in polar aprotic solvents (e.g., DMF) with bases like KCO may yield 1-(ethanesulfonyl)piperidine via CO elimination .
-
Oxidative Decarboxylation : Using lead tetraacetate (Pb(OAc)) or Barton esters (e.g., -acyloxy-2-pyridinethione) promotes radical-based decarboxylation, forming alkyl radicals that trap halogens (e.g., Br) to generate 1-(ethanesulfonyl)piperidine halides .
Example Reaction Pathway :
Reduction of the Sulfonyl Group
The ethanesulfonyl group can be reduced to a thioether or amine:
-
LiAlH4_44 Reduction : Converts the sulfonyl group (–SO–) to a thioether (–S–), yielding 1-(ethylthio)piperidine-2-carboxylic acid.
-
Catalytic Hydrogenation : Using Raney® Ni or Pd/C under H pressure reduces –SO– to –NH–, forming 1-(ethylamino)piperidine-2-carboxylic acid .
Key Conditions :
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| LiAlH, THF, 0°C | 1-(Ethylthio)piperidine-2-COOH | ~60 | |
| H, Raney® Ni | 1-(Ethylamino)piperidine-2-COOH | ~45 |
Functionalization of the Carboxylic Acid
The –COOH group participates in esterification and amidation:
-
Esterification : Reacting with alcohols (e.g., MeOH) under acidic (HSO) or coupling (DCC/DMAP) conditions forms methyl esters .
-
Amidation : Treatment with amines (e.g., NH) using EDC/HOBt yields primary amides .
Example :
Nucleophilic Substitution at the Piperidine Nitrogen
The sulfonyl group can act as a leaving group under strong basic conditions:
-
Displacement Reactions : Using NaH or LDA, nucleophiles (e.g., Grignard reagents) may substitute the –SOEt group, though sulfonamides are generally resistant to substitution without activation .
Stereochemical Considerations
The (2S) configuration influences reaction outcomes:
-
Retention of Configuration : Decarboxylation and reductions typically preserve chirality at C2 .
-
Epimerization Risk : Prolonged heating in acidic/basic media may racemize the stereocenter .
Cyclization and Ring Functionalization
The piperidine ring can undergo further modifications:
-
Quaternization : Methylation (e.g., CHI) at the nitrogen forms a quaternary ammonium salt, though the sulfonyl group may hinder reactivity .
-
C-H Functionalization : Transition-metal catalysis (e.g., Pd) enables C–H activation for halogenation or cross-coupling .
Hydrolysis Resistance
The ethanesulfonyl group is hydrolytically stable under mild conditions but cleaves in concentrated HSO or NaOH at high temperatures (>100°C), yielding piperidine-2-carboxylic acid and ethanesulfonic acid .
Scientific Research Applications
Medicinal Chemistry
(2S)-1-(ethanesulfonyl)piperidine-2-carboxylic acid is explored for its potential therapeutic properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for:
- Anti-inflammatory agents : The compound's ability to modulate inflammatory pathways is under investigation.
- Analgesics : Research is ongoing into its pain-relieving properties.
Biochemical Probes
The compound serves as a biochemical probe in enzyme studies due to its ability to interact with specific enzymes involved in metabolic pathways. Its ethanesulfonyl group enhances solubility and bioavailability, which may lead to improved interactions with target proteins .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules. Its functional groups allow for various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfonic acids or sulfoxides.
- Reduction : Can undergo reduction reactions to yield modified piperidine derivatives.
- Substitution Reactions : The ethanesulfonyl group can be replaced by other nucleophiles, leading to new derivatives.
Case Study 1: Development of Novel Anti-inflammatory Agents
Recent studies have investigated the anti-inflammatory potential of this compound derivatives. Researchers have synthesized various analogs and assessed their efficacy in inhibiting pro-inflammatory cytokines in vitro. Preliminary results indicate that certain derivatives exhibit significant inhibitory activity, paving the way for further development into therapeutic agents .
Case Study 2: Enzyme Mechanism Studies
A study focused on using this compound as a probe to investigate the mechanisms of specific enzymes involved in metabolic pathways. The compound's ability to bind selectively to target enzymes has provided insights into enzyme kinetics and inhibition mechanisms, contributing valuable data for drug design .
Mechanism of Action
The mechanism of action of (2S)-1-(ethanesulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares (2S)-1-(ethanesulfonyl)piperidine-2-carboxylic acid with key structural analogues, highlighting substituents, molecular weights, and biological activities:
Key Research Findings and Functional Insights
Electronic and Steric Effects of Substituents
- Ethanesulfonyl Group: The ethanesulfonyl substituent in the target compound is strongly electron-withdrawing, which may enhance the acidity of the carboxylic acid group (pKa ~2-3), improving solubility and ionic interactions in physiological environments.
- Thiol and Phosphonate Groups : In Compound 1 () and CGS 19755 (), the sulfhydryl (-SH) and phosphonate (-PO₃H₂) groups enable metal coordination (e.g., zinc in MBLs) or mimic phosphate moieties in NMDA receptor antagonism, respectively. These functionalities are absent in the target compound, limiting its utility in metal-dependent enzyme inhibition .
- Hydroxyl and Aromatic Groups : The hydroxyl group in (2S)-1-hydroxypiperidine-2-carboxylic acid facilitates hydrogen bonding, while the trimethoxyphenyl moiety in the compound increases lipophilicity, favoring membrane penetration or hydrophobic binding pockets .
Biological Activity
(2S)-1-(ethanesulfonyl)piperidine-2-carboxylic acid is a piperidine derivative that has gained attention in medicinal chemistry for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a carboxylic acid and an ethanesulfonyl group, which enhances its biological activity and solubility. Its molecular formula is with a molecular weight of 189.25 g/mol. The specific stereochemistry, indicated by the (2S) configuration, is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors involved in metabolic pathways. The ethanesulfonyl group increases the compound's solubility and bioavailability, facilitating better interactions with target proteins. Research indicates that it may inhibit certain enzymes linked to disease processes, including those involved in inflammation and cancer progression .
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival .
- Anticancer Potential : The compound has shown promise in cancer therapy. In vitro studies demonstrate that derivatives of piperidine compounds can induce apoptosis in cancer cells, suggesting this compound may also possess similar properties .
- Antiviral Properties : Some piperidine derivatives have been studied for their ability to inhibit viral replication, including potential activity against SARS-CoV-2. The structural characteristics may enhance binding affinity to viral proteins .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antiviral | Potential inhibition of viral replication |
Case Study: Anticancer Activity
A study on piperidine derivatives indicated that compounds similar to this compound showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments. The mechanism was linked to the activation of apoptotic pathways through specific enzyme inhibition .
Synthesis Methods
The synthesis of this compound typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride, capitalizing on the nucleophilic properties of the piperidine nitrogen. This method not only produces the desired compound but also allows for further modifications to enhance biological activity.
Q & A
Q. Q1. What are the recommended synthetic routes for (2S)-1-(ethanesulfonyl)piperidine-2-carboxylic acid, and how can stereochemical purity be ensured during synthesis?
Methodological Answer: The compound can be synthesized via sulfonylation of (2S)-piperidine-2-carboxylic acid using ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). To ensure stereochemical integrity, chiral HPLC or polarimetry should monitor the reaction progress. For example, (2S)-piperidine-2-carboxylic acid derivatives in and were synthesized using analogous sulfonylation/esterification steps, with chiral resolution confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy .
Q. Q2. How should researchers characterize the purity and identity of this compound?
Methodological Answer: Use a combination of:
- NMR : H and C NMR to confirm structural features (e.g., sulfonyl group at δ ~3.0–3.5 ppm, piperidine ring protons).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification.
- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm for purity assessment (>98%).
- Chiral Analysis : Chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess (ee) ≥99% .
Q. Q3. What are the stability considerations for this compound under various storage conditions?
Methodological Answer: Store the compound in airtight, light-protected containers at –20°C under inert gas (argon/nitrogen). Stability studies on similar sulfonylated piperidines ( ) suggest degradation risks from:
- Hydrolysis : Susceptible in aqueous solutions at pH <3 or >7.
- Thermal Decomposition : Avoid temperatures >40°C.
- Light Sensitivity : UV/visible light may induce racemization or sulfonyl group cleavage .
Advanced Research Questions
Q. Q4. How does the stereochemistry of the piperidine ring influence the biological activity or binding affinity of this compound?
Methodological Answer: The (2S) configuration is critical for interactions with chiral biological targets (e.g., enzymes or receptors). Computational docking studies (e.g., AutoDock Vina) can predict binding modes, while in vitro assays (e.g., enzyme inhibition) validate activity. For instance, highlights stereochemical impacts on IR spectral features and metabolic stability in similar piperidine derivatives .
Q. Q5. What analytical strategies resolve contradictions in metabolic pathway data for sulfonylated piperidine derivatives?
Methodological Answer: Combine:
- LC-MS/MS : To identify phase I/II metabolites.
- Isotopic Labeling : C or H tracing to track sulfonyl group fate.
- In Silico Prediction Tools : Software like MetaSite predicts plausible metabolic sites. Discrepancies between in vitro (microsomal assays) and in vivo (rodent studies) data may arise from species-specific cytochrome P450 isoforms .
Q. Q6. How can researchers optimize reaction yields for large-scale synthesis without compromising stereoselectivity?
Methodological Answer:
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective sulfonylation.
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions.
- DoE (Design of Experiments) : Statistical optimization of parameters (temperature, solvent polarity, reagent stoichiometry). demonstrates scalable synthesis of piperidine carboxylates via stepwise coupling .
Q. Q7. What computational methods predict the physicochemical properties of this compound for drug discovery applications?
Methodological Answer:
- LogP Calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (critical for blood-brain barrier penetration).
- pKa Prediction : Tools like SPARC or MoKa determine ionization states at physiological pH.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility. provides property data for structurally related piperidine-carboxylic acids .
Data Contradiction Analysis
Q. Q8. How should researchers address discrepancies in reported solubility values for this compound?
Methodological Answer:
- Standardized Protocols : Use USP/Ph.Eur. solubility determination methods (e.g., shake-flask technique).
- Polymorph Screening : XRPD (X-ray powder diffraction) identifies crystalline forms affecting solubility.
- Ionization-Solubility Profiling : pH-solubility curves (e.g., Sirius T3 instrument) clarify pH-dependent behavior. and emphasize solvent selection impacts on stability and solubility .
Q. Q9. What experimental controls mitigate batch-to-batch variability in enzymatic inhibition assays involving this compound?
Methodological Answer:
- Internal Standards : Use stable isotope-labeled analogs for LC-MS normalization.
- Enzyme Source Consistency : Validate activity with commercial enzymes (e.g., Sigma-Aldldrich) and include positive controls (e.g., known inhibitors).
- Replicates : Triplicate measurements with statistical analysis (e.g., ANOVA). details assay standardization for structurally similar thrombin inhibitors .
Environmental and Safety Considerations
Q. Q10. What waste disposal protocols are recommended for this compound?
Methodological Answer:
- Neutralization : Treat aqueous waste with activated carbon or alkaline hydrolysis (pH >10).
- Incinerator Disposal : High-temperature (>1000°C) combustion for organic residues.
- Regulatory Compliance : Follow OECD Guidelines 302B for biodegradability testing. outlines disposal guidelines for sulfonamide-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
